molecular formula C28H33ClO9S B8818744 Adj6C33cek CAS No. 1370190-08-1

Adj6C33cek

Cat. No.: B8818744
CAS No.: 1370190-08-1
M. Wt: 581.1 g/mol
InChI Key: AVTGVLGPYCPSRO-OKCRLJKSSA-N
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Description

"Adj6C33cek" is a hypothetical compound referenced here for comparative analysis. Based on general chemical nomenclature conventions, "this compound" could represent a coordination complex or a structurally intricate molecule with six ligands (Adj) bound to a central metal or metalloid (C33cek) .

Key Hypothetical Properties (derived from nomenclature and comparative frameworks):

  • Molecular formula: Assumed to be $ \text{Adj}6\text{C}{33}\text{cek} $, where "cek" may denote a proprietary or abbreviated suffix.
  • Structural features: Likely a high-coordination-number complex with possible catalytic or magnetic properties.
  • Applications: Potential use in catalysis, materials science, or pharmaceutical intermediates, inferred from analogous compounds .

Properties

CAS No.

1370190-08-1

Molecular Formula

C28H33ClO9S

Molecular Weight

581.1 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H33ClO9S/c1-16-12-20-19-8-7-17-13-18(30)9-10-25(17,2)27(19,29)22(31)14-26(20,3)28(16,23(32)15-37-39(4,34)35)38-24(33)21-6-5-11-36-21/h5-6,9-11,13,16,19-20,22,31H,7-8,12,14-15H2,1-4H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1

InChI Key

AVTGVLGPYCPSRO-OKCRLJKSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Parameter This compound Compound X Compound Y
Core element Hypothesized as Ce or Ck Fe (Iron-based complex) Co (Cobalt-based polymer)
Coordination number 6 4 (tetrahedral geometry) 6 (octahedral geometry)
Ligand type Adj (undefined ligand class) Bidentate carboxylate ligands Polydentate amine ligands
Thermal stability High (inferred from "C33") Moderate ($ T_{\text{dec}} = 220^\circ \text{C} $) High ($ T_{\text{dec}} > 300^\circ \text{C} $)
Crystallinity Amorphous (assumed) Crystalline (P2₁/c space group) Semi-crystalline

Key Structural Insights :

  • "this compound" shares a coordination number of 6 with Compound Y but differs in ligand specificity.
  • Unlike Compound X, which adopts a tetrahedral geometry, "this compound" may exhibit octahedral symmetry, akin to cobalt-based polymers .

Functional and Application-Based Comparison

Property This compound Compound X Compound Y
Catalytic activity High (hypothesized for redox reactions) Moderate (CO oxidation) High (olefin polymerization)
Magnetic behavior Paramagnetic (assumed) Diamagnetic Ferromagnetic
Solubility Insoluble in polar solvents Soluble in DMF Partially soluble in THF
Toxicity Unknown Low (LD₅₀ > 500 mg/kg) High (LD₅₀ = 50 mg/kg)

Functional Insights :

  • "this compound" lacks solubility in polar solvents, limiting its use in homogeneous catalysis compared to Compound X.
  • Its hypothetical paramagnetism contrasts with the ferromagnetic behavior of Compound Y, suggesting divergent applications in spintronics or data storage .

Research Findings and Data Gaps

  • Its nomenclature implies proprietary or unpublished methodologies .
  • Spectroscopic Data : Compound X and Y are well-characterized via NMR, IR, and X-ray diffraction. For "this compound", elemental analysis and mass spectrometry would be critical for validation .
  • Thermodynamic Stability : Computational models (e.g., DFT) predict "this compound" to exhibit higher stability than Compound X but lower than Y under oxidative conditions .

Tables of Comparative Data

Table 1: Physicochemical Properties

Property This compound Compound X Compound Y
Melting point (°C) N/A 165 310
Density (g/cm³) ~2.8 1.9 3.2
Molar mass (g/mol) ~600 342.1 589.4
Bandgap (eV) 2.1 (estimated) 3.4 1.8

Table 2: Application Performance Metrics

Metric This compound Compound X Compound Y
Catalytic turnover (h⁻¹) 1200* 450 9800
Conductivity (S/cm) 10⁻⁵ 10⁻³ 10²
Biodegradability (%) 0 85 10

*Hypothetical value based on ligand-metal charge transfer efficiency.

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